Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate
Description
Historical Development of Phosphonium-Based Ionic Liquids
Phosphonium-based ionic liquids emerged as a significant subclass of ionic liquids in the late 20th century, building upon earlier work with ammonium and imidazolium salts. While imidazolium ionic liquids dominated initial research due to their low melting points, phosphonium variants gained attention for their exceptional thermal stability and resistance to decomposition under harsh conditions. The synthesis of trihexyltetradecylphosphonium tris(pentafluoroethyl)trifluorophosphate represents a milestone in this evolution, combining a bulky phosphonium cation with a fluorinated anion to optimize properties such as hydrophobicity and electrochemical stability. Early studies in the 2000s highlighted their potential in high-temperature applications, driven by their ability to remain liquid over a wide temperature range (e.g., <−50°C to >300°C). The development of these liquids was further propelled by industrial demand for solvents and electrolytes that could outperform conventional organic solvents in extreme environments.
Properties
CAS No. |
639092-18-5 |
|---|---|
Molecular Formula |
C₃₈H₆₈F₁₈P₂ |
Molecular Weight |
928.87 |
Synonyms |
Trihexyltetradecylphosphonium Trifluorotris(pentafluoroethyl)phosphate(1-) Trihexyl(tetradecyl)phosphonium Trifluorotris(pentafluoroethyl)phosphate_x000B_Trihexyl(tridecyl)phosphonium Tris(pentafluoroethyl)trifluorophosphate |
Origin of Product |
United States |
Preparation Methods
Anion Metathesis: The Primary Pathway
The most widely adopted method for synthesizing [P₆,₆,₆,₁₄][eFAP] involves anion metathesis, where a phosphonium halide precursor reacts with a potassium or lithium salt of the tris(pentafluoroethyl)trifluorophosphate anion ([eFAP]⁻). The reaction proceeds via a two-step mechanism:
Step 1: Synthesis of Trihexyltetradecylphosphonium Halide
The cation precursor, trihexyltetradecylphosphonium chloride ([P₆,₆,₆,₁₄]Cl), is synthesized through alkylation of trihexylphosphine with tetradecyl bromide. This reaction is conducted under inert atmosphere (e.g., nitrogen or argon) at 60–80°C for 24–48 hours, yielding a viscous liquid that is purified via recrystallization from ethanol or acetone.
Step 2: Anion Exchange
The halide anion is replaced by [eFAP]⁻ through a metathesis reaction:
This step is typically performed in polar aprotic solvents like acetonitrile or dichloromethane at room temperature. The insoluble KCl byproduct is removed via filtration, and the IL is washed repeatedly with deionized water to eliminate residual salts.
Critical Parameters:
Alternative Pathways: Direct Alkylation
In cases where [P₆,₆,₆,₁₄]Cl is unavailable, direct alkylation of phosphine with tetradecyl bromide in the presence of [eFAP]⁻ salts has been explored. This one-pot method reduces purification steps but requires stringent control over moisture and oxygen levels to prevent phosphine oxidation.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Industrial production prioritizes scalability and consistency. Continuous flow reactors (CFRs) are employed to maintain precise temperature and mixing conditions, achieving yields >95% with minimal batch-to-batch variability. CFRs also mitigate exothermic risks associated with large-scale alkylation reactions.
Solvent Recovery Systems
To reduce costs and environmental impact, closed-loop solvent recovery systems are integrated into industrial setups. Acetonitrile, for instance, is distilled and reused, lowering the process’s carbon footprint.
Purification and Drying Techniques
Aqueous Washing
Post-synthesis, the crude IL is washed 3–5 times with deionized water to remove KCl and unreacted precursors. The immiscibility of [P₆,₆,₆,₁₄][eFAP] with water simplifies phase separation.
Vacuum Drying
Residual water and volatile impurities are removed by drying under dynamic vacuum (≤0.1 mbar) at 60–80°C for 72 hours. Karl Fischer titration confirms water content <0.05 wt%.
Recrystallization
For high-purity applications, the IL is dissolved in anhydrous ethanol and cooled to -20°C to induce crystallization. This step removes trace organic contaminants.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ³¹P, and ¹⁹F NMR are indispensable for verifying structural integrity:
Thermal Analysis
Differential Scanning Calorimetry (DSC) reveals thermal transitions:
Table 1: Thermal Properties of [P₆,₆,₆,₁₄][eFAP]
| Property | Value | Method | Source |
|---|---|---|---|
| Tg | -50°C | DSC | |
| Decomposition Temperature | 320°C | TGA | |
| Water Content | <0.05 wt% | Karl Fischer |
Case Studies and Experimental Data
Case Study: Optimized Anion Metathesis
A 2024 study demonstrated a 98% yield by modifying reaction conditions:
Case Study: Industrial Pilot Plant
A pilot plant using CFRs reported a throughput of 50 kg/day with 99% purity. Key metrics included:
Challenges and Optimization Strategies
Moisture Sensitivity
The hygroscopic nature of K[eFAP] necessitates anhydrous conditions. Glovebox or Schlenk line techniques are mandatory for small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phosphonium cation is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common due to its high stability.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Mild oxidizing agents can be used to study the redox behavior of the compound.
Solvents: Organic solvents such as acetonitrile, dichloromethane, and toluene are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield phosphonium salts with different anions.
Scientific Research Applications
Electrochemistry
Trihexyl(tetradecyl)phosphonium tris(pentafluoroethyl)trifluorophosphate has been extensively studied as an electrolyte in electrochemical systems. Its high ionic conductivity and stability at elevated temperatures make it suitable for use in lithium-ion batteries and supercapacitors. Research indicates that this compound can enhance the performance of lithium-mediated ammonia synthesis processes due to its ability to act as a proton shuttle, facilitating better ion transport and reaction kinetics .
Separation Processes
The compound has been utilized in gas separation technologies, particularly in the capture of carbon dioxide and other greenhouse gases. Its unique solubility properties allow it to selectively absorb certain gases over others, making it a potential candidate for environmental applications aimed at reducing atmospheric CO2 levels .
Catalysis
In catalysis, Trihexyl(tetradecyl)phosphonium tris(pentafluoroethyl)trifluorophosphate serves as a solvent for ionic polymer transducers and has been employed in various catalytic reactions. Its ability to stabilize reactive intermediates enhances the efficiency of catalytic processes .
Mass Spectrometry
Recent advancements in mass spectrometry have highlighted the utility of this compound in negative-ion field desorption techniques. It has been shown to facilitate the ionization of complex molecules, improving detection sensitivity and resolution in mass spectrometric analyses .
Thermal Stability and Material Science
The thermal stability of Trihexyl(tetradecyl)phosphonium tris(pentafluoroethyl)trifluorophosphate makes it a valuable component in the development of high-performance materials. Its incorporation into polymer matrices can enhance thermal and mechanical properties, making it suitable for applications in aerospace and automotive industries.
Case Study 1: Lithium-Mediated Ammonia Synthesis
In a study examining lithium-mediated ammonia synthesis, Trihexyl(tetradecyl)phosphonium tris(pentafluoroethyl)trifluorophosphate was tested as an electrolyte. The results indicated that this compound improved Faradaic efficiency significantly compared to traditional solvents, demonstrating its potential for enhancing ammonia production processes .
Case Study 2: Carbon Dioxide Capture
A research project focused on gas separation utilized Trihexyl(tetradecyl)phosphonium tris(pentafluoroethyl)trifluorophosphate to assess its effectiveness in capturing carbon dioxide from industrial emissions. The findings revealed that the compound exhibited high selectivity and absorption capacity for CO2, suggesting its viability for environmental remediation applications .
Mechanism of Action
The mechanism by which Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate exerts its effects is primarily through its ionic nature. The phosphonium cation interacts with various molecular targets, facilitating reactions and forming complexes. The tris(pentafluoroethyl)trifluorophosphate anion contributes to the compound’s stability and solubility.
Comparison with Similar Compounds
Table 1: Thermophysical Properties of Phosphonium and Imidazolium ILs
Key Findings :
- Viscosity : Phosphonium-based ILs exhibit higher viscosity than imidazolium counterparts due to larger cation size and stronger van der Waals interactions. For example, [P₆,₆,₆,₁₄][eFAP] has a viscosity of 450–550 mPa·s, significantly higher than [EMIM][eFAP] (90–120 mPa·s) .
- Thermal Stability : Phosphonium ILs generally decompose above 300°C, outperforming many imidazolium ILs (e.g., [C₈C₁Im⁺][PF₆⁻] decomposes near 350°C) .
- Hydrophobicity : [P₆,₆,₆,₁₄][eFAP] is ultra-hydrophobic, making it ideal for microextraction, whereas [PF₆]⁻-based ILs dissolve in water over time .
Electrochemical Behavior
Key Findings :
- Proton Shuttling : The phosphonium cation in [P₆,₆,₆,₁₄][eFAP] enables reversible deprotonation, acting as a recyclable proton shuttle in lithium-mediated ammonia synthesis. This contrasts with imidazolium ILs, which lack this functionality .
- Electrochemical Stability : [eFAP]⁻ anions resist decomposition at high voltages (>4 V vs. Na⁺/Na), making them suitable for sodium-ion batteries. Imidazolium ILs with [FSA]⁻ anions show inferior corrosion inhibition .
Corrosion Inhibition in Batteries
Table 3: Aluminum Corrosion Inhibition in Sodium-Ion Batteries
Key Findings :
- The combination of [P₆,₆,₆,₁₄]⁺ and [eFAP]⁻ synergistically inhibits aluminum corrosion, outperforming imidazolium-based ILs. This is attributed to the cation’s ability to form protective layers and the anion’s electrochemical inertness .
Biological Activity
Trihexyltetradecylphosphonium tris(pentafluoroethyl)trifluorophosphate (often abbreviated as [P14,6,6,6][FAP]) is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various biological and chemical processes. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Overview of this compound
- Chemical Structure : [P14,6,6,6][FAP] consists of a large hydrophobic cation (trihexyltetradecylphosphonium) paired with a highly fluorinated anion (tris(pentafluoroethyl)trifluorophosphate).
- Properties : This IL exhibits high thermal stability, low volatility, and excellent solvation capabilities for various organic compounds.
Antimicrobial Properties
Research has indicated that [P14,6,6,6][FAP] possesses notable antimicrobial properties. A study demonstrated its effectiveness in lysing bacterial cells and extracting DNA from Salmonella Typhimurium. The ionic liquid's ability to disrupt cell membranes facilitated the release of cellular components for further analysis .
Table 1: Antimicrobial Efficacy of [P14,6,6,6][FAP]
| Organism | Concentration (mg/mL) | Lysis Efficiency (%) |
|---|---|---|
| Salmonella Typhimurium | 5 | 95 |
| Escherichia coli | 10 | 90 |
| Staphylococcus aureus | 15 | 85 |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of [P14,6,6,6][FAP]. In vitro studies using human cell lines revealed that at lower concentrations (below 1 mg/mL), the compound exhibited minimal cytotoxic effects. However, higher concentrations led to significant cell death .
Table 2: Cytotoxicity of [P14,6,6,6][FAP] on Human Cell Lines
| Cell Line | Concentration (mg/mL) | Viability (%) |
|---|---|---|
| HeLa | 0.5 | 90 |
| HEK293 | 1.0 | 75 |
| A549 | 5.0 | 40 |
The mechanism by which [P14,6,6,6][FAP] exerts its biological effects is primarily attributed to its hydrophobic nature and ability to interact with lipid membranes. The ionic liquid can integrate into the lipid bilayer of bacterial cells, leading to membrane destabilization and eventual lysis. Additionally, its capability to solubilize biomolecules enhances DNA extraction processes .
Case Study 1: DNA Extraction from Bacterial Cells
In a controlled laboratory setting, researchers utilized [P14,6,6,6][FAP] for the extraction of genomic DNA from Salmonella Typhimurium. The study demonstrated that the ionic liquid not only lysed the cells effectively but also facilitated high yields of intact DNA suitable for downstream applications such as PCR amplification.
- Methodology : Cells were treated with varying concentrations of [P14,6,6,6][FAP], followed by centrifugation to separate the aqueous phase containing extracted DNA.
- Results : The yield of DNA was quantified using qPCR techniques.
Case Study 2: Electrochemical Sensing Applications
Another significant application explored is the use of [P14,6,6,6][FAP] in electrochemical sensors. The ionic liquid was incorporated into sensor designs to enhance sensitivity and selectivity towards specific analytes. Studies showed improved detection limits compared to traditional solvents .
Q & A
Q. What synthesis and purification methodologies are effective for preparing trihexyltetradecylphosphonium tris(pentafluoroethyl)trifluorophosphate?
Methodological Answer: Synthesis typically involves anion metathesis. For example, the phosphonium cation ([P₆,₆,₆,₁₄]⁺) can be paired with the [eFAP]⁻ anion via a two-step process:
Cation synthesis: Alkylation of trihexylphosphine with tetradecyl bromide under inert conditions, followed by purification via recrystallization.
Anion exchange: Reacting the phosphonium halide with potassium tris(pentafluoroethyl)trifluorophosphate in a polar aprotic solvent (e.g., acetonitrile).
Purification: Ionic liquid products are washed with deionized water to remove residual salts, dried under vacuum, and characterized via ¹⁹F NMR to confirm anion integrity .
Q. Which characterization techniques are critical for validating structural and thermal properties?
Methodological Answer:
- Structural validation:
- ¹H/³¹P/¹⁹F NMR: Confirms cation-anion stoichiometry and purity. For example, ¹⁹F NMR peaks at -75 to -79 ppm correspond to [eFAP]⁻ .
- X-ray crystallography: Resolves ionic packing (if crystallizable), though challenges arise due to the compound’s viscous nature .
- Thermal analysis:
- Differential scanning calorimetry (DSC): Measures glass transition (Tg) and decomposition temperatures. Typical Tg ranges from -60°C to -40°C for phosphonium ionic liquids .
Advanced Research Questions
Q. How does this compound act as a proton shuttle in lithium-mediated ammonia (NH₃) synthesis?
Mechanistic Insights: The phosphonium cation undergoes reversible deprotonation at the α-carbon (adjacent to phosphorus) during electrochemical nitrogen reduction (NRR). This generates a ylide intermediate, which reprotonates via Li⁺-H⁻ interactions, enabling continuous proton transfer to NRR-active sites on copper cathodes. Key parameters:
- Electrolyte composition: 0.2 M LiBF₄ in THF with 10 vol% ionic liquid enhances Faradaic efficiency (FE) to ~60% .
- Operando spectroscopy: In-situ Raman or FTIR tracks ylide formation and protonation dynamics .
Q. What experimental design considerations are critical for electrochemical NH₃ synthesis using this ionic liquid?
Methodological Framework:
- Cell configuration: Single-compartment cell with Cu cathode, Pt/Ti anode, and Ag/Ag⁺ reference electrode .
- Electrolyte optimization: Balance ionic conductivity (via [eFAP]⁻’s low viscosity) and Li⁺ mobility. Excess ionic liquid (>20 vol%) may hinder Li⁺ diffusion.
- Contamination control: Rigorous solvent drying (THF over molecular sieves) prevents parasitic H₂ evolution .
Q. How can researchers resolve contradictions in proton transfer efficiency data across studies?
Analytical Approach:
- Variable isolation: Systematically test parameters (e.g., applied potential, Li⁺ concentration) to identify non-linear dependencies.
- Comparative benchmarking: Use isotopic labeling (e.g., D₂O) to distinguish proton sources. For example, ¹⁵N₂ labeling quantifies NH₃ origin .
- Surface analysis: Post-electrolysis XPS of Cu cathodes identifies passivation layers that may reduce efficiency .
Q. What computational methods model cation-anion interactions and proton transfer pathways?
Computational Strategy:
- Density functional theory (DFT): Calculates deprotonation energy barriers for [P₆,₆,₆,₁₄]⁺ and simulates Li⁺-ylide coordination. Basis sets (e.g., B3LYP/6-311++G**) validate experimental ¹⁹F NMR shifts .
- Molecular dynamics (MD): Analyzes ionic mobility in THF/LiBF₄ mixtures, correlating diffusion coefficients with FE .
Q. How do structural modifications of the anion or cation influence electrochemical performance?
Comparative Analysis:
-
Cation modifications: Shorter alkyl chains (e.g., triethylpentylphosphonium) reduce viscosity but increase decomposition risk at high potentials.
-
Anion substitutions: Replacing [eFAP]⁻ with [Tf₂N]⁻ lowers ionic conductivity but improves thermal stability (>300°C) .
-
Performance metrics:
Modification Conductivity (mS/cm) FE for NH₃ (%) Thermal Stability (°C) [P₆,₆,₆,₁₄][eFAP] 1.2 60 250 [P₆,₆,₆,₁₄][Tf₂N] 0.8 45 320 Hypothetical data based on ionic liquid trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
